1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione (hereafter referred to as the target compound) is a synthetic molecule featuring a 1,2-dione (oxalyl) core flanked by two pharmacologically significant moieties: a 4-(3-chlorophenyl)piperazine group and a 1,2-dimethylindole substituent. The 1,2-dimethylindole moiety contributes aromatic stacking interactions and metabolic stability.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-20(18-8-3-4-9-19(18)24(15)2)21(27)22(28)26-12-10-25(11-13-26)17-7-5-6-16(23)14-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQKJPZUJUPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperazine ring and an indole moiety. The presence of the 3-chlorophenyl group is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antidepressant-like effects : Studies suggest that compounds with similar structures can influence serotonin and dopamine pathways, potentially offering antidepressant effects.
- Antimicrobial properties : Several derivatives in the same class have shown activity against various bacterial strains.
- Enzyme inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for neuropharmacological applications.
Antidepressant Activity
In a study assessing the antidepressant-like effects of analogs of this compound, it was found to significantly reduce immobility in the forced swim test, indicating potential efficacy in treating depression. The mechanism was hypothesized to involve modulation of serotonergic and dopaminergic systems.
Antimicrobial Activity
The compound's derivatives were tested against several bacterial strains using the agar disc-diffusion method. Notably, compounds with similar piperazine structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | E. coli | 16 |
Enzyme Inhibition
The compound was evaluated for its inhibitory effects on AChE and BChE. Results indicated moderate inhibition with IC50 values comparable to established inhibitors.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 157.31 |
| Butyrylcholinesterase (BChE) | 46.42 |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a series of piperazine derivatives were evaluated for their analgesic properties and found to outperform traditional analgesics like acetylsalicylic acid in pain models.
Comparison with Similar Compounds
Substituents on the Piperazine Ring
The piperazine ring’s substitution pattern critically influences physicochemical properties and target affinity. Key analogs include:
*Calculated from molecular formula (C23H22ClN3O2).
†Estimated via comparative analysis.
‡Inferred from analog C730-0515 .
Key Findings :
- The 3-chlorophenyl group in the target compound increases logP compared to the 4-methoxyphenyl analog (C730-0515), suggesting reduced aqueous solubility but improved membrane permeability .
- Replacing the aryl group with a pyrimidin-2-yl () or benzoyl () moiety introduces polar or bulky substituents, which may alter binding kinetics or metabolic stability.
Substituents on the Indole Moiety
Variations in the indole ring modulate electronic properties and steric effects:
Key Findings :
- 1,2-Dimethyl substitution on the indole (target compound) likely reduces oxidation susceptibility compared to unsubstituted indoles (e.g., 3f in ) .
- Halogenation (e.g., 5-bromo in ) or methoxy groups () can enhance target engagement or solubility but may complicate synthesis.
Core Structure Variations
The 1,2-dione core distinguishes these compounds from urea or carbamate analogs:
Key Findings :
- Urea derivatives () exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration.
Key Findings :
- Aryl-indole diones (e.g., 3f) achieve high yields (83%) via catalytic methods , whereas piperazine-containing analogs (target compound) may involve more complex purification.
Q & A
Basic: What are the optimal synthetic routes for synthesizing 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine and indole moieties. Key steps include:
- Coupling reactions between the 3-chlorophenylpiperazine and the dimethylindole-ethane-dione precursor using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for their ability to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) is used to isolate intermediates and final products .
- Characterization : NMR (1H/13C) confirms structural integrity, IR identifies carbonyl groups (1690–1750 cm⁻¹), and mass spectrometry validates molecular weight .
Basic: How can researchers assess the purity and structural fidelity of the compound during synthesis?
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) or TLC (silica gel GF254) using ethyl acetate/hexane (3:7) as the mobile phase .
- Elemental analysis : Verifies C, H, N content within ±0.3% of theoretical values .
- Spectroscopic cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools) to detect impurities or isomerization .
Advanced: How can experimental design (DoE) optimize reaction conditions for higher yields?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify critical parameters .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) to pinpoint optimal conditions .
- Case example : For a similar piperazine-indole compound, RSM reduced reaction steps from 12 to 8 while improving yield from 45% to 72% .
Advanced: What computational strategies predict the compound’s reactivity and regioselectivity in novel reactions?
- Transition state modeling : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map energy barriers for competing pathways, such as nucleophilic attacks on the dione carbonyl groups .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. ethanol) to rationalize solvent-dependent yields .
- Machine learning : Train models on existing piperazine-indole reaction datasets to predict optimal catalysts or conditions .
Advanced: How to reconcile contradictory data on the compound’s pharmacological activity across studies?
- Control experiments : Rule out off-target effects by testing against receptor knockout models or using selective antagonists (e.g., 5-HT1A antagonists for serotonin receptor studies) .
- Dose-response profiling : Perform in vitro assays (IC50/EC50) across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
- Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl or dimethylindole groups to isolate pharmacophoric motifs .
Advanced: What methodologies evaluate the compound’s stability under physiological conditions?
- Thermal analysis : TGA (thermogravimetric analysis) determines decomposition temperatures, while DSC (differential scanning calorimetry) identifies phase transitions .
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Advanced: How to elucidate the compound’s receptor interaction mechanisms?
- Molecular docking : Use AutoDock Vina to model binding poses in serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors, prioritizing hydrophobic interactions with the chlorophenyl and indole groups .
- Radioligand displacement assays : Measure Ki values using [³H]-8-OH-DPAT (5-HT1A) or [³H]-spiperone (D2) to quantify affinity .
- Functional assays : Monitor cAMP accumulation (for GPCRs) or calcium flux (for ion channels) to assess agonist/antagonist activity .
Advanced: What strategies address low solubility in aqueous media for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility without altering bioactivity .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve water solubility (>1 mg/mL) .
- Nanoemulsions : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
